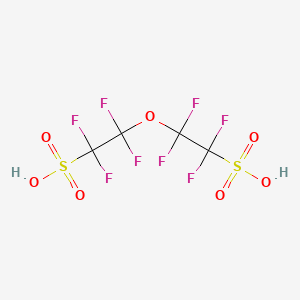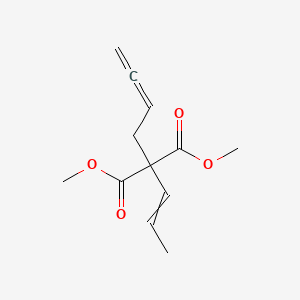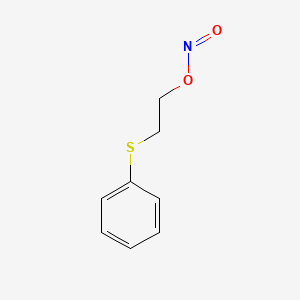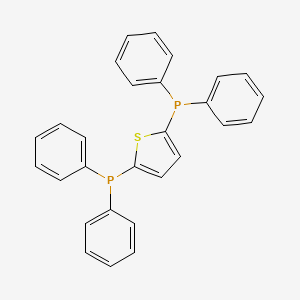
2,2'-Oxybis(tetrafluoroethane-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid): is a strong acid with remarkable chemical properties. Its structure consists of two tetrafluoroethyl groups linked by an oxygen atom, with sulfonic acid functional groups attached to each carbon atom. The compound is colorless and highly soluble in water.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes lead to the formation of 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid). One common method involves the reaction of tetrafluoroethylene with sulfur trioxide (SO3) in the presence of a suitable solvent. The reaction proceeds as follows:
CF2=CF2+SO3→CF2SO3H
b. Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100–150 °C) and under controlled conditions to prevent side reactions. Solvents like chlorosulfonic acid or oleum (fuming sulfuric acid) are commonly used.
c. Industrial Production: In industry, 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) is produced on a large scale. The process involves continuous flow reactors and optimized reaction conditions to achieve high yields.
Analyse Chemischer Reaktionen
a. Types of Reactions:
Acid-Base Reactions: As a strong acid, it readily donates protons (H) in reactions with bases.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing sulfonic acid groups.
Oxidation and Reduction: While it is not commonly used for redox reactions, it can participate in such processes.
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization reactions.
Dehydrating Agents: Phosphorus pentoxide (PO) or thionyl chloride (SOCl) for dehydration reactions.
Halogenating Agents: Chlorine (Cl) or bromine (Br) for halogenation reactions.
c. Major Products: The major product of its reactions is typically the corresponding tetrafluoroethyl sulfonic acid derivative.
Wissenschaftliche Forschungsanwendungen
Electrolyte in Fuel Cells: Due to its high acidity and stability, it finds use as an electrolyte in fuel cells.
Catalysis: It serves as a catalyst in certain organic reactions.
Ion Exchange Resins: The compound is incorporated into ion exchange resins for water purification.
Wirkmechanismus
The exact mechanism by which 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) exerts its effects depends on the specific application. In fuel cells, it facilitates proton transport across the membrane. In catalysis, it enhances reaction rates by providing an acidic environment.
Vergleich Mit ähnlichen Verbindungen
While 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) is unique due to its tetrafluoroethyl bridge, similar compounds include trifluoromethanesulfonic acid (CAS: 1493-13-6) and norflurane (CAS: 811-97-2).
Remember that this compound’s strong acidity and unique structure make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
113507-84-9 |
|---|---|
Molekularformel |
C4H2F8O7S2 |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-sulfoethoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4H2F8O7S2/c5-1(6,3(9,10)20(13,14)15)19-2(7,8)4(11,12)21(16,17)18/h(H,13,14,15)(H,16,17,18) |
InChI-Schlüssel |
HVFWAIFDNITFHT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)S(=O)(=O)O)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)






![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
